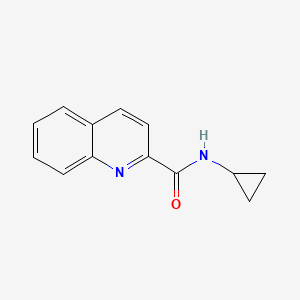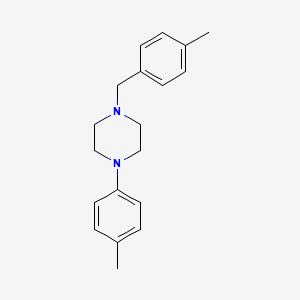
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone
Overview
Description
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone, also known as BHT-PRO, is a synthetic compound that belongs to the family of hindered phenols. It is widely used as a stabilizer in various industrial applications, including polymers, plastics, and lubricants. BHT-PRO is also known for its antioxidant properties and has been extensively studied for its potential use in the medical field.
Mechanism of Action
The mechanism of action of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone is primarily attributed to its antioxidant properties. 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone acts as a free radical scavenger, neutralizing harmful reactive oxygen species (ROS) and preventing oxidative damage to cells and tissues. 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone also has anti-inflammatory properties, which further contribute to its therapeutic potential.
Biochemical and Physiological Effects:
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone can protect against oxidative stress-induced cell damage and apoptosis. 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In vivo studies have demonstrated that 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone is also relatively easy to synthesize and has a long shelf-life. However, one limitation of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone is its potential toxicity at high concentrations, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone. One area of interest is the development of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone-based therapies for the treatment of cancer, where 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone's antioxidant properties may help to reduce oxidative stress and prevent cancer cell growth. Additionally, further studies are needed to investigate the safety and efficacy of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone in various animal models and clinical trials.
Scientific Research Applications
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone has been extensively studied for its potential use in various scientific research applications. One of the main applications of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone is in the field of medicine, where it has been shown to exhibit potent antioxidant and anti-inflammatory properties. 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-3-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-20(2,3)16-13-15(14-17(19(16)24)21(4,5)6)18(23)7-8-22-9-11-25-12-10-22/h13-14,24H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSDUVOHAYRVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-3-morpholinopropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![phenyl{4-[2-(3-pyridinyl)vinyl]phenyl}methanone](/img/structure/B3749271.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B3749276.png)


![[3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanol](/img/structure/B3749295.png)




![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3749335.png)
![methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)tyrosinate](/img/structure/B3749340.png)
![1-phenyl-4-[4-(2-phenylethyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3749350.png)
![3-(1,3-benzodioxol-5-yl)-5-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazole](/img/structure/B3749355.png)
![2-oxo-2-phenylethyl {[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3749364.png)